
9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings and a purine core structure, which is a bicyclic aromatic heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-fluorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized to form the purine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
8-oxo-7H-purine-6-carboxamide: Lacks the fluorine atoms on the phenyl rings.
2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Contains only one fluorine atom on the phenyl ring.
9-(2-chlorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Substitutes one fluorine atom with a chlorine atom.
Uniqueness
The presence of two fluorine atoms on the phenyl rings of 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide makes it unique compared to its analogs. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a compound of interest for further research and development.
Biological Activity
The compound 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative class, characterized by its unique structural features that include fluorinated phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C16H14F2N4O, with a molecular weight of approximately 338.3 g/mol. The structure consists of a purine scaffold, which is crucial for various biological processes, and the presence of fluorine atoms enhances its pharmacological profile.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, studies suggest that it can modulate the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins—key mediators of inflammation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with various molecular targets, including kinases involved in cell proliferation and survival pathways.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:
- Inhibition of Kinases : The compound may inhibit certain kinases that are critical for tumor growth and survival.
- Modulation of Gene Expression : It potentially interacts with DNA or RNA, influencing gene expression related to cell cycle regulation and apoptosis.
Study 1: Anti-inflammatory Effects
In a study exploring the anti-inflammatory properties of similar purine derivatives, researchers found that compounds with fluorinated phenyl groups significantly reduced inflammatory markers in vitro. This was measured through cytokine assays where the compound inhibited TNF-alpha production in macrophages.
Study 2: Anticancer Efficacy
A recent investigation assessed the anticancer efficacy of this compound against various human cancer cell lines. Results indicated that it exhibited cytotoxic effects at micromolar concentrations, leading to cell cycle arrest and increased apoptosis rates compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Purine scaffold with fluorinated phenyls | Anti-inflammatory, anticancer |
2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Similar purine structure with methoxy group | Potential anti-inflammatory |
9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide | Phenethyl substitution | Varying lipophilicity and binding affinities |
Properties
IUPAC Name |
9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-10-5-3-4-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-2-1-6-11(12)20/h1-8H,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYWYIBQOPWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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